[4-(1-benzofuran-2-yl)-2-pyrimidinyl]cyanamide
Overview
Description
[4-(1-benzofuran-2-yl)-2-pyrimidinyl]cyanamide is a useful research compound. Its molecular formula is C13H8N4O and its molecular weight is 236.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.06981089 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Multicomponent Reactions for Heterocyclic Synthesis
Cyanamide serves as a versatile building block in multicomponent reactions to synthesize a variety of heterocyclic systems. For instance, 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives have been prepared using cyanamide in a Biginelli-type reaction, showcasing its utility in generating complex structures efficiently (Hulme et al., 2008).
Aromatase Inhibition for Therapeutic Applications
Benzofuran derivatives, including those related to the queried compound, have been explored for their potential as CYP19 (aromatase) inhibitors. These compounds exhibit potent inhibitory activity against aromatase, suggesting their utility in the development of new therapeutic agents for diseases modulated by estrogen, such as breast cancer (Saberi et al., 2006).
Synthesis of Coumarin Derivatives
The versatility of cyanamide-related compounds extends to the synthesis of coumarin derivatives, with potential applications in antimicrobial and other biological activities. This highlights the broad utility of these compounds in synthesizing bioactive molecules (Al-Haiza et al., 2003).
Novel Protocols for Heterocyclic Compounds
Innovative synthetic protocols have been developed using cyanamide and related compounds to prepare heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, under solvent-free conditions. These methodologies offer advantages in terms of yield, reaction time, and environmental impact (Quiroga et al., 2007).
Direct Cyanation Techniques
Direct cyanation of heteroarenes using N,N-dimethylformamide (DMF) demonstrates the potential of cyanamide derivatives in modifying aromatic systems, further expanding the toolkit available for the synthesis of aryl nitriles and related compounds (Ding & Jiao, 2011).
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)pyrimidin-2-yl]cyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-8-16-13-15-6-5-10(17-13)12-7-9-3-1-2-4-11(9)18-12/h1-7H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISYKCAJZOASX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)NC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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